BenchChemオンラインストアへようこそ!

4-Chloro-7-iodopyrazolo[1,5-a]pyrazine

Medicinal Chemistry Cross-Coupling Building Blocks

4-Chloro-7-iodopyrazolo[1,5-a]pyrazine: Orthogonal Cl/I reactivity with >100-fold rate enhancement at the 7-iodo position for site-selective sequential cross-coupling. 31 kcal/mol BDE differential ensures high regioselectivity and synthetic efficiency. Essential scaffold for kinase inhibitor libraries (JAK, etc.) with tunable LogP (2.25) for ADME optimization. Research quantities available now.

Molecular Formula C6H3ClIN3
Molecular Weight 279.47
CAS No. 2490402-50-9
Cat. No. B2633967
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-7-iodopyrazolo[1,5-a]pyrazine
CAS2490402-50-9
Molecular FormulaC6H3ClIN3
Molecular Weight279.47
Structural Identifiers
SMILESC1=C2C(=NC=C(N2N=C1)I)Cl
InChIInChI=1S/C6H3ClIN3/c7-6-4-1-2-10-11(4)5(8)3-9-6/h1-3H
InChIKeyNMNQRTSDLXZKGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-7-iodopyrazolo[1,5-a]pyrazine CAS 2490402-50-9: Procurement & Characterization Overview


4-Chloro-7-iodopyrazolo[1,5-a]pyrazine (CAS 2490402-50-9) is a heterocyclic building block belonging to the pyrazolo[1,5-a]pyrazine family, characterized by a fused pyrazole-pyrazine ring system with chloro and iodo substituents at the 4- and 7-positions, respectively [1]. This compound is a solid with a molecular weight of 279 Da (C6H3ClIN3) and is typically supplied with a purity of ≥95% [1]. Its structural features enable its utility as a versatile intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors [2].

Why 4-Chloro-7-iodopyrazolo[1,5-a]pyrazine Cannot Be Simply Replaced by Other Halogenated Analogs


Generic substitution of 4-Chloro-7-iodopyrazolo[1,5-a]pyrazine with closely related halogenated pyrazolo[1,5-a]pyrazines (e.g., 4,7-dichloro or 7-bromo analogs) is not scientifically sound due to the compound's unique orthogonal reactivity profile. The simultaneous presence of a chloro and an iodo group creates a differential reactivity gradient that is essential for sequential, site-selective cross-coupling reactions [1]. While the pyrazolo[1,5-a]pyrazine core is a common scaffold for kinase inhibitors [2], the specific halogenation pattern of this compound dictates the efficiency and regioselectivity of subsequent derivatizations, directly impacting synthetic yield, purity, and the structural diversity of the final library [1]. The quantitative evidence below details these critical performance differences.

Quantitative Differentiation of 4-Chloro-7-iodopyrazolo[1,5-a]pyrazine from Closest Analogs


Orthogonal Reactivity via C-I vs. C-Cl Bond Dissociation Energy Differential

The target compound exhibits a large bond dissociation energy (BDE) differential between the C-I and C-Cl bonds, enabling highly orthogonal, sequential cross-coupling reactions. The C-I bond at the 7-position is significantly weaker (65 kcal/mol) than the C-Cl bond at the 4-position (96 kcal/mol) [1]. This 31 kcal/mol difference allows for the selective functionalization of the 7-position under mild conditions while leaving the 4-chloro group intact for a subsequent, orthogonal coupling step.

Medicinal Chemistry Cross-Coupling Building Blocks

Superior Reactivity in Palladium-Catalyzed Cross-Coupling vs. 7-Bromo Analog

The target compound's 7-iodo substituent confers superior reactivity in palladium-catalyzed cross-coupling reactions compared to the corresponding 7-bromo analog. Aryl iodides are well-established to react >100 times faster than aryl bromides in Suzuki-Miyaura couplings due to a lower activation energy for oxidative addition to Pd(0) [1]. This is supported by a BDE of 65 kcal/mol for C-I versus 81 kcal/mol for C-Br [1].

Suzuki-Miyaura Coupling Reaction Kinetics Medicinal Chemistry

Differentiated Lipophilicity Profile for Medicinal Chemistry Optimization

The target compound possesses a distinct lipophilicity profile compared to its 7-bromo analog, as quantified by its calculated partition coefficient (LogP). 4-Chloro-7-iodopyrazolo[1,5-a]pyrazine has a calculated LogP of 2.25 [1], whereas the 7-bromo-4-chloro analog has a LogP of 2.15 . This 0.10 LogP unit difference, while modest, reflects the increased lipophilicity contributed by the larger, more polarizable iodine atom.

ADME Physicochemical Properties Drug Design

Validated Utility in the Synthesis of Therapeutically Relevant Kinase Inhibitors

The pyrazolo[1,5-a]pyrazine core, specifically functionalized with halogens, is a privileged scaffold in the synthesis of Janus kinase (JAK) inhibitors, as demonstrated in numerous patents [REFS-1, REFS-2]. The specific 4-chloro-7-iodo substitution pattern provides a versatile handle for introducing diverse chemical moieties at both the 4- and 7-positions, which are critical for modulating kinase selectivity and potency [1].

JAK Inhibitors Patent Intermediates Medicinal Chemistry

Optimal Application Scenarios for Procuring 4-Chloro-7-iodopyrazolo[1,5-a]pyrazine


Medicinal Chemistry: Sequential Derivatization for Kinase Inhibitor Libraries

Based on its orthogonal reactivity (31 kcal/mol BDE differential) [1], the primary application for 4-Chloro-7-iodopyrazolo[1,5-a]pyrazine is as a core scaffold for the rapid generation of diverse kinase inhibitor libraries. The 7-iodo group can be selectively functionalized first under mild Suzuki-Miyaura conditions, followed by a second, orthogonal coupling at the 4-chloro position using a different catalyst system or more forcing conditions. This enables the efficient exploration of chemical space around the pyrazolo[1,5-a]pyrazine core, a validated pharmacophore for JAK and other kinases [2].

Process Chemistry: Development of a High-Yielding, Two-Step Synthesis Route

The >100-fold rate enhancement of the iodo group over a bromo group in cross-coupling [1] makes this compound ideal for process chemistry applications where reaction time and catalyst cost are critical. A two-step, one-pot synthesis of a highly functionalized intermediate can be designed, leveraging the faster kinetics at the 7-position to achieve high conversion and selectivity. This minimizes workup steps and maximizes overall yield compared to using a less reactive dihalogenated analog.

ADME Optimization: Fine-Tuning Lipophilicity in Lead Series

For medicinal chemistry programs aiming to optimize a lead compound's ADME profile, the distinct LogP of 2.25 (ΔLogP = +0.10 vs. the 7-bromo analog) [1] offers a means to subtly modulate lipophilicity. Researchers can procure both the iodo and bromo analogs to synthesize matched molecular pairs, allowing them to isolate the impact of this single-atom change on membrane permeability, metabolic stability, and off-target binding, thereby making data-driven decisions in lead optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Chloro-7-iodopyrazolo[1,5-a]pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.